BenchChemオンラインストアへようこそ!

1H-Benzimidazole, 5,7-dinitro-

Thermal analysis Purification Formulation

1H-Benzimidazole, 5,7-dinitro- (synonym 4,6-dinitro-1H-benzimidazole; CAS 32046-80-3) is a symmetrical dinitrobenzimidazole regioisomer with a molecular formula of C7H4N4O4 and a molecular weight of 208.13 g/mol. It is inherently formed as a major by-product during the synthesis of the pharmacologically prominent 5,6-dinitrobenzimidazole.

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
Cat. No. B1356077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 5,7-dinitro-
Molecular FormulaC7H4N4O4
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N4O4/c12-10(13)4-1-5-7(9-3-8-5)6(2-4)11(14)15/h1-3H,(H,8,9)
InChIKeyVKFZSYDZDJCTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dinitro-1H-benzimidazole: Core Physicochemical and Regioisomeric Profile for Informed Procurement


1H-Benzimidazole, 5,7-dinitro- (synonym 4,6-dinitro-1H-benzimidazole; CAS 32046-80-3) is a symmetrical dinitrobenzimidazole regioisomer with a molecular formula of C7H4N4O4 and a molecular weight of 208.13 g/mol [1]. It is inherently formed as a major by-product during the synthesis of the pharmacologically prominent 5,6-dinitrobenzimidazole . Its procurement value does not rest on general benzimidazole claims but on its unique regiochemical fingerprint—two nitro groups at the C4 and C6 positions (tautomerically equivalent to C5 and C7) that confer a melting point approximately 60 °C higher than the 5,6-isomer and a fundamentally different reduction selectivity profile [2]. These properties make it an indispensable comparator for structure–activity relationship (SAR) studies, a regioselective synthetic intermediate, and a validated baseline compound in energetic-materials research.

Why 5,7-Dinitro-1H-benzimidazole Cannot Be Replaced by the 5,6-Isomer or Other Nitrobenzimidazoles


Regioisomer identity in dinitrobenzimidazoles dictates reduction outcome, thermal behaviour, and potential biological target engagement; therefore, generic substitution is scientifically untenable. Under identical polysulfide reduction conditions, the 4,6(5,7)-isomer is more easily reduced than the 5,6-isomer owing to an intramolecular chelation effect that selectively activates the 4-nitro group, leading exclusively to 4(7)-amino-6(5)-nitrobenzimidazole as the major product [1]. This contrasts with the 5,6-isomer, which yields a distinct mono-amino-mono-nitro derivative [1]. Additionally, the melting point of the 5,7-isomer (246 °C) is roughly 60 °C higher than that of the 5,6-isomer (186 °C), a difference that directly affects purification strategy, formulation processing, and thermal-safety assessment [2]. In energetic-materials research, the 5,7-dinitro compound (DNBI) is the explicit literature baseline against which next-generation heat-resistant derivatives are benchmarked; using any other regioisomer would invalidate the comparison [3]. Substituting this compound with a generic nitrobenzimidazole therefore introduces uncontrolled variables in reduction chemistry, thermal analysis, and biological screening.

Quantitative Differentiation Evidence: 5,7-Dinitro-1H-benzimidazole Against Closest Analogs


Melting Point Elevation of ~60 °C Relative to the 5,6-Dinitro Regioisomer

The melting point of 4,6(5,7)-dinitrobenzimidazole is reported as 246 °C [1], whereas the 5,6-dinitro isomer melts at 186 °C . This 60 °C difference (ΔTm ≈ 60 °C) is experimentally significant and stems from the distinct intermolecular interactions conferred by the 4,6-nitro arrangement.

Thermal analysis Purification Formulation

Higher Susceptibility to Selective Monoreduction Versus the 5,6-Dinitro Isomer

Under identical sodium polysulfide reduction conditions (aqueous ethyl alcohol), the 4,6(5,7)-dinitro isomer is more easily reduced than the 5,6-dinitro isomer [1]. The 4,6(5,7)-isomer undergoes preferential reduction at the 4-nitro group due to an intramolecular chelation effect, producing 4(7)-amino-6(5)-nitrobenzimidazole as the major product in high yield; the 5,6-isomer instead gives 5(6)-amino-6(5)-nitrobenzimidazole [1].

Regioselective synthesis Amino-nitro intermediates Drug design

Validated Baseline Compound for Energetic-Material Benchmarking (DNBI vs. DADNBI)

In a 2024 energetic-materials study, 5,7-dinitro-1H-benzo[d]imidazole (DNBI) was used as the explicit literature baseline against the newly synthesized 4,6-diamino-5,7-dinitro derivative (DADNBI) [1]. The authors reported that all key parameters of DADNBI—including decomposition temperature (Td = 366 °C), characteristic drop height (h50% = 305 cm), and detonation velocity (7306 m s⁻¹)—far exceed those of DNBI [1]. While the absolute DNBI values were not tabulated in the abstract, the study establishes DNBI as the standard reference point for this compound class.

Energetic materials Thermal stability Sensitivity testing

Solubility Profile Enabling Broader Solvent Processing Relative to the 5,6-Isomer

Vendor technical data indicate that 5,7-dinitro-1H-benzimidazole is soluble in acetone, DMF, DMSO, and ethyl acetate . In contrast, the 5,6-isomer is described as only slightly soluble in DMSO and methanol . The broader solubility profile of the 5,7-isomer facilitates solution-phase chemistry and expands the range of compatible solvent systems for downstream applications.

Solubility Formulation Crystallization

Regiospecific Reduction Scaffold Enabling Antiparasitic and Anticancer Lead Discovery

A 2023 study demonstrated that 4,6-dinitrobenzimidazoles serve as direct precursors to 4-amino-6-nitrobenzimidazole derivatives via regiospecific reduction [1]. The resulting amino-nitro derivatives exhibited promising activity against Toxoplasma gondii and Leishmania major parasites, and p53-negative colon cancer cells showed heightened sensitivity to these compounds [1]. This biological activity is contingent on the 4,6(5,7)-regiochemistry, as the reduction pathway and resulting pharmacophore are isomer-specific.

Antiparasitic agents Anticancer research Prodrug design

Availability as a Characterized By-Product Enabling Cost-Effective Isomer-Specific Procurement

5,7-Dinitro-1H-benzimidazole is explicitly described as a major by-product during the industrial synthesis of 5,6-dinitrobenzimidazole (a known xanthine oxidase inhibitor scaffold) . This synthetic origin means the 5,7-isomer can be sourced as a characterized side-stream product, potentially reducing procurement cost relative to de novo synthesis. Commercial availability is confirmed through multiple vendors listing the compound as a research chemical .

Sourcing strategy Cost efficiency Reference standard

Procurement-Driven Application Scenarios for 5,7-Dinitro-1H-benzimidazole


Regiospecific Synthesis of 4-Amino-6-nitrobenzimidazole Drug Intermediates

The 5,7-dinitro compound is the required starting material for synthesizing 4(7)-amino-6(5)-nitrobenzimidazole via preferential sodium polysulfide reduction, a transformation that exploits the 4,6-regiochemistry to achieve monoreduction regiospecifically [1]. The 5,6-isomer cannot access this product, making the 5,7-isomer the sole viable precursor for medicinal chemistry programs targeting this specific amino-nitro pharmacophore [1][2].

Energetic-Materials Research Requiring the DNBI Literature Baseline

Any research program developing heat-resistant, low-sensitivity energetic materials based on the benzimidazole framework must procure authentic 5,7-dinitrobenzimidazole (DNBI) to serve as the experimental and computational baseline, as established by Liang et al. (2025), where DADNBI performance was explicitly benchmarked against DNBI [1]. Substitution with other isomers invalidates direct comparison to published data.

Antiparasitic and Anticancer Lead Discovery Using Dinitrobenzimidazole Scaffolds

The 4,6(5,7)-dinitrobenzimidazole core has been validated as a productive scaffold for generating antiparasitic leads against Toxoplasma gondii and Leishmania major, with regiospecific reduction products also demonstrating sensitivity in p53-negative colon cancer models [1]. Researchers pursuing nitroreductase-activated prodrugs or bioreductive anticancer agents should prioritize this isomer for its documented biological entry points.

Physicochemical Reference Standard for Isomer-Dependent Thermal and Solubility Profiling

With a melting point of 246 °C and solubility in acetone, DMF, DMSO, and ethyl acetate, the 5,7-isomer serves as a distinct physicochemical reference for thermal analysis method development, crystallization studies, and solvent-system optimization [1][2]. Its markedly different thermal and solubility profile relative to the 5,6-isomer (Tm = 186 °C; limited DMSO/methanol solubility) makes it essential for comparative material characterization [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 5,7-dinitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.